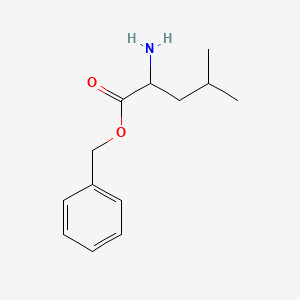

Benzyl 2-amino-4-methylpentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

benzyl 2-amino-4-methylpentanoate |

InChI |

InChI=1S/C13H19NO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3 |

InChI Key |

MBRRYUQWSOODEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)N |

Origin of Product |

United States |

Structural Context Within Amino Acid Chemistry and Ester Derivatives

Benzyl (B1604629) 2-amino-4-methylpentanoate is fundamentally an ester derivative of L-leucine, a proteinogenic amino acid. The structure features a benzyl group (a phenylmethyl group) attached to the carboxyl group of leucine (B10760876). This esterification serves a crucial purpose in synthetic chemistry: it protects the carboxylic acid functionality. libretexts.orgbiosynth.com Protecting groups are temporarily attached to a functional group to prevent it from reacting during a chemical transformation at another site in the molecule. organic-chemistry.org

The benzyl ester, in particular, is a widely used protecting group for carboxylic acids in peptide synthesis and other organic transformations. wikipedia.orglibretexts.org Its popularity stems from the fact that it can be readily introduced and later removed under specific and often mild conditions, a concept known as orthogonal protection. wikipedia.org This strategy allows for the selective deprotection of one functional group in a molecule that contains multiple protecting groups. wikipedia.org For instance, the benzyl ester can be cleaved by hydrogenolysis, a reaction that is generally compatible with many other protecting groups used for amino groups, such as the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups. libretexts.orgwikipedia.org

The presence of the isobutyl side chain, characteristic of leucine, and the chiral center at the alpha-carbon are defining features that are retained in the benzyl ester derivative. This inherent chirality is of paramount importance in its applications.

Significance As a Chiral Leucine Derivative in Organic Synthesis Research

The primary significance of Benzyl (B1604629) 2-amino-4-methylpentanoate in academic research lies in its role as a chiral building block, or synthon. Chiral molecules exist as non-superimposable mirror images (enantiomers), and often only one enantiomer of a biologically active molecule exhibits the desired therapeutic effect. Therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development. acs.org

As a derivative of the naturally occurring L-leucine, Benzyl 2-amino-4-methylpentanoate provides a readily available source of a specific stereoisomer. Researchers utilize this pre-existing chirality to introduce a defined stereocenter into a larger target molecule. This approach, known as asymmetric synthesis, is a powerful strategy for creating complex chiral molecules with a high degree of stereochemical control. nih.govresearchgate.net

The application of this chiral leucine (B10760876) derivative is prominent in the synthesis of peptides. In peptide synthesis, amino acids are linked together in a specific sequence. libretexts.org By using this compound, researchers can incorporate a leucine residue into a peptide chain while the carboxylic acid is protected. nih.gov The benzyl protecting group prevents the carboxyl group from participating in unwanted side reactions during the coupling of the amino group of the next amino acid in the sequence. biosynth.com

Furthermore, the benzyl ester of leucine can influence the properties of resulting polymers. For example, its incorporation into polypeptides through chemoenzymatic copolymerization has been shown to enhance substrate affinity and broaden the substrate specificity of the enzyme catalyst. acs.org

Overview of Current Research Trajectories

Esterification Approaches for Benzyl 2-amino-4-methylpentanoate

The formation of the benzyl ester from leucine can be achieved through several methods, primarily categorized as direct esterification and catalytic processes.

Direct Esterification Protocols

Direct esterification, particularly the Fischer-Speier method, is a conventional and widely employed technique for producing amino acid esters. researchgate.netnih.gov This acid-catalyzed reaction involves the direct reaction of L-leucine with benzyl alcohol.

A common protocol involves refluxing L-leucine with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH), in a solvent that allows for the azeotropic removal of water, thereby driving the reaction equilibrium towards the ester product. researchgate.netnih.gov Solvents like cyclohexane (B81311) are often preferred over more hazardous options like benzene (B151609) or carbon tetrachloride. researchgate.net The reaction typically yields the p-toluenesulfonate salt of the benzyl ester.

A representative procedure for the synthesis of L-leucine benzyl ester p-toluenesulfonate salt is as follows:

L-leucine is reacted with benzyl alcohol and a stoichiometric amount of p-toluenesulfonic acid.

The mixture is refluxed in a suitable azeotropic solvent (e.g., cyclohexane).

Upon completion, the product is often precipitated as the tosylate salt. researchgate.net

For the isolation of the free amino ester, a workup procedure is necessary. For instance, the resulting L-leucine benzyl ester tosylate salt can be dissolved in a solvent like methylene (B1212753) chloride and washed with an aqueous solution of a weak base, such as saturated sodium bicarbonate, to neutralize the tosylate salt and liberate the free amine. prepchem.com The organic phase is then separated, dried, and the solvent is evaporated to yield the final product. prepchem.com

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for the Fischer-Speier esterification of L-leucine. scirp.org This solvent-free approach, using p-toluenesulfonic acid as a catalyst, can significantly accelerate the reaction. scirp.org For example, the microwave-assisted reaction of L-leucine with n-butanol, a proxy for benzyl alcohol in terms of reaction type, has shown significantly higher yields in shorter reaction times compared to conventional oil bath heating. scirp.org

Catalytic Methods in Ester Synthesis

Beyond the use of soluble acid catalysts like p-toluenesulfonic acid, heterogeneous solid acid catalysts and enzymatic catalysts offer greener and more efficient alternatives for the synthesis of benzyl esters.

Solid Acid Catalysts: Solid acid catalysts, such as sulfated metal-incorporated mesoporous silicates (e.g., S-Fe-MCM-48), have demonstrated high efficiency in the esterification of benzyl alcohol with acetic acid. nih.gov While not specifically detailed for L-leucine, these catalysts present a promising reusable and environmentally friendly option for the synthesis of this compound. The reaction can be performed under solvent-free conditions, and the catalyst can be recovered and reused for multiple cycles with sustained activity. nih.gov Other solid acid catalysts, like silica-supported boric acid, have also been shown to be effective for the transesterification of β-keto esters with benzyl alcohol, suggesting their potential applicability in the synthesis of amino acid esters. nih.gov

Enzymatic Synthesis: Lipases are a class of enzymes that can catalyze esterification and transesterification reactions with high selectivity under mild conditions. mdpi.comnih.gov Lipase-catalyzed synthesis of benzyl acetate (B1210297) from benzyl alcohol via transesterification with an acyl donor like vinyl acetate has been well-documented. mdpi.com For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used for this purpose. mdpi.com

The enzymatic approach can also be applied to the synthesis of amino acid esters. Chemoenzymatic polymerization of amino acid esters, such as L-serine ethyl ester, using enzymes like papain, highlights the utility of enzymes in forming peptide bonds, which proceeds via the amino group of one ester attacking the ester carbonyl of another. preprints.org More directly, lipases can be used for the esterification of N-protected amino acids or the transesterification of simple alkyl esters of amino acids with benzyl alcohol. This method is advantageous for its high chemo-, regio-, and enantioselectivity, often eliminating the need for extensive protection and deprotection steps. nih.gov

Stereoselective Synthesis of this compound and Analogues

The controlled synthesis of a specific stereoisomer of this compound is paramount. The two key aspects of this control are enantioselectivity, which governs the formation of a specific enantiomer (L- or D-), and diastereoselectivity, which is crucial when multiple chiral centers are present or being formed.

Enantioselective Synthetic Routes

The direct, enantioselective synthesis of L-leucine benzyl ester can be achieved through methods such as the Fischer-Speier esterification. Research has demonstrated that the choice of solvent during this process plays a critical role in maintaining the enantiomeric integrity of the product.

A study by Bolchi et al. investigated the one-step preparation of enantiopure L-amino acid benzyl esters. unimi.it Their work highlights the impact of the reaction solvent on the enantiomeric excess (e.e.) of the final product. For instance, the synthesis of L-Leucine benzyl ester p-toluenesulfonate yielded a product with 100% e.e. when cyclohexane was used as the solvent. unimi.it However, employing toluene (B28343) as the solvent under similar conditions resulted in a slight decrease in enantiomeric purity, affording the product with an 89.7% e.e. unimi.it This underscores the importance of solvent selection in suppressing racemization during the esterification process.

Table 1: Influence of Solvent on the Enantiomeric Excess of L-Leucine Benzyl Ester p-toluenesulfonate

| Amino Acid Precursor | Solvent | Enantiomeric Excess (e.e.) (%) |

| L-Leucine | Cyclohexane | 100 |

| L-Leucine | Toluene | 89.7 |

| Data sourced from Bolchi et al. unimi.it |

Enzyme-catalyzed synthesis represents another powerful approach for achieving high enantioselectivity. The use of enzymes, such as proteases, can offer excellent stereocontrol under mild reaction conditions. For example, papain has been used as a catalyst for the polymerization of amino acid esters, where the benzyl ester group was found to enhance the substrate affinity and polymerization efficiency. uwindsor.caacs.org

Diastereoselective Control in Chemical Transformations

When synthesizing analogues of this compound that contain additional stereocenters, controlling the relative configuration of these centers (diastereoselectivity) is essential. This is often achieved through the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction.

Evans' oxazolidinone auxiliaries are widely employed for the diastereoselective alkylation of enolates derived from amino acids. harvard.eduyork.ac.uk The chiral auxiliary blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thus leading to a high degree of diastereoselectivity. uwindsor.caharvard.edu For example, the alkylation of a propionylated Evans' auxiliary has been used in the synthesis of L-leucine, achieving a diastereomeric excess (de) of over 98%. rsc.org

Another strategy involves the diastereoselective conjugate addition of organocopper reagents to α,β-unsaturated esters tethered to a chiral sultam. rsc.org This method has also proven highly effective in establishing the stereochemistry at the C-4 position of leucine analogues with high diastereoselectivity. rsc.org

Furthermore, the synthesis of substituted chromenopyrrolidinones from β-ketonitriles derived from amino acids like L-leucine has been shown to proceed with good to excellent enantiomeric excess, indicating effective stereocontrol in the formation of new chiral centers. helsinki.fi

Table 2: Diastereoselective Synthesis of Leucine-Derived Products

| Starting Material | Reaction Type | Product | Enantiomeric Excess (e.e.) (%) |

| L-Leucine-derived β-ketonitrile | Knoevenagel/Cyclization | Chromenopyrrolidinone | 87 |

| Data adapted from Heikinheimo et al. helsinki.fi |

Racemization Mitigation in Peptide Coupling Methodologies

During the formation of a peptide bond, the activated carboxylic acid of the N-protected amino acid is susceptible to racemization at the α-carbon. This is a significant concern when coupling this compound to another amino acid or peptide chain. The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize.

The choice of coupling reagent and additives is critical in suppressing racemization. Reagents are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®) to minimize this side reaction. peptide.com These additives act by forming active esters that are more reactive towards the amine component than towards oxazolone formation.

A study on the effect of various coupling reagents on the racemization of N-protected amino acids during coupling with L-Leu-OtBu (a close analogue of this compound) provides valuable insights. researchgate.net The use of certain coupling reagents in combination with additives demonstrated a significant reduction in the formation of the undesired D-diastereomer. For instance, the combination of diisopropylcarbodiimide (DIC) with HOBt is a well-established method for minimizing racemization. peptide.com Newer, ynamide-based coupling reagents have also been shown to be highly effective, with no detectable racemization in many cases. organic-chemistry.org

Table 3: Effect of Coupling Reagents on the Racemization of Fmoc-L-His(Trt)-OH during Coupling with L-Leu-OtBu

| Coupling Reagent | Additive | Base | L/D Ratio |

| HATU | - | DIPEA | 98.7 / 1.3 |

| HBTU | HOBt | DIPEA | 98.8 / 1.2 |

| PyBop | HOBt | DIPEA | 98.9 / 1.1 |

| DIC | Oxyma | - | 99.3 / 0.7 |

| EDCI | HOBt | NMM | 98.7 / 1.3 |

| Data adapted from a study on coupling reagent effects. researchgate.net |

The use of thiol-labile amino protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, has also been explored as a strategy to suppress racemization during solid-phase peptide synthesis. researchgate.net

Reactions at the Primary Amine Moiety

The primary amine group in this compound is a nucleophilic center and can undergo a range of reactions typical of primary amines. These transformations are fundamental in modifying the amino acid structure for various synthetic applications.

N-Alkylation Reactions

The nitrogen atom of the primary amine can be alkylated to form secondary or tertiary amines. Direct N-alkylation of amino acid esters can be achieved using various alkylating agents. A common method involves the use of alcohols as alkylating agents in the presence of a suitable catalyst. For instance, the N-alkylation of various amino acid esters, including the ethyl ester of leucine, has been successfully carried out with substituted benzyl alcohols. nih.gov This transformation typically requires a catalyst and can be performed with high retention of the original stereochemistry of the amino acid. nih.gov

Reductive amination is another powerful method for N-alkylation. This two-step process involves the initial formation of a Schiff base (imine) with an aldehyde or ketone, followed by reduction of the imine to the corresponding amine. This method is widely used for the synthesis of N-alkyl amino acids.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| Leucine ethyl ester | 4-Methylbenzyl alcohol | Iridium complex | N-(4-Methylbenzyl)leucine ethyl ester | 96 | nih.gov |

| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Iridium complex | N-(4-Methylbenzyl)phenylalanine pentyl ester | High | nih.gov |

| Valine pentyl ester | Benzyl alcohol | Iridium complex | N-Benzylvaline pentyl ester | 87 | nih.gov |

Table 1: Representative N-Alkylation Reactions of Amino Acid Esters

Formation of Schiff Bases

The primary amine of this compound readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. lumenlearning.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and reversible. lumenlearning.comlibretexts.orglibretexts.org The formation of a Schiff base from leucine and salicylaldehyde (B1680747) has been reported, proceeding in a basic medium. nih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. libretexts.orglibretexts.orgmasterorganicchemistry.com

These Schiff bases are not only stable compounds in their own right but also serve as important intermediates in other transformations, such as reductive amination and the synthesis of heterocyclic compounds.

| Amine Component | Carbonyl Component | Reaction Conditions | Product | Reference |

| Leucine | Salicylaldehyde | Basic medium | Leucine-salicylaldehyde Schiff base | nih.gov |

| Primary Amine | Aldehyde/Ketone | Acid catalysis | Imine (Schiff base) | lumenlearning.comlibretexts.orglibretexts.org |

Table 2: Formation of Schiff Bases from Amino Acids/Amines

Acylation and Sulfonamide Formation

The nucleophilic primary amine can be acylated by reacting with acyl halides, anhydrides, or other acylating agents to form amides. A particularly important transformation in medicinal chemistry is the formation of sulfonamides. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. The reaction of various α-amino acid esters with sulfonyl chlorides to produce the corresponding sulfonamides has been demonstrated to proceed efficiently. researchgate.net In some cases, the reaction can be carried out without the need for a base, providing high yields in short reaction times. researchgate.net

The resulting N-acylated or N-sulfonylated amino acid esters are key intermediates in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and other therapeutic agents.

| Amine Substrate | Acylating/Sulfonylating Agent | Reaction Conditions | Product | Yield (%) | Reference |

| Various α-amino acid esters | Tosyl chloride | Base-free | N-Tosyl-α-amino acid esters | 77-85 | researchgate.net |

Table 3: Sulfonamide Formation from Amino Acid Esters

Transformations Involving the Ester Linkage

The benzyl ester group in this compound serves as a protecting group for the carboxylic acid functionality of leucine. This allows for selective reactions at the amine group while the carboxyl group remains unreactive. However, the ester linkage itself can undergo specific transformations, which are crucial for the deprotection of the carboxyl group or for further synthetic modifications.

Hydrolysis and Transesterification Pathways

The benzyl ester can be hydrolyzed to the free carboxylic acid, leucine, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a common method for deprotection. vaia.com Enzymatic hydrolysis offers a milder alternative, often proceeding with high selectivity and avoiding harsh reaction conditions that could lead to racemization or other side reactions. orgsyn.org

Transesterification, the exchange of the benzyl group with another alcohol, is another important reaction of the ester moiety. This can be catalyzed by acids, bases, or enzymes. nih.govnih.govnih.gov For instance, the transesterification of β-keto esters with various alcohols, including benzyl alcohol, has been extensively studied. nih.gov Enzyme-catalyzed transesterification, often using lipases, provides a green and efficient method for modifying the ester group. nih.govnih.gov

| Substrate | Reaction | Catalyst/Reagent | Product | Reference |

| Glutamine benzyl ester | Acid hydrolysis | Acid | Glutamine | vaia.com |

| Peptide esters | Enzymatic hydrolysis | Various enzymes (e.g., thermitase, porcine liver esterase) | Deprotected peptide | orgsyn.org |

| β-Keto esters | Transesterification | Various catalysts (e.g., boric acid, arylboronic acids) | Transesterified β-keto esters | nih.gov |

| Benzyl alcohol | Transesterification | Pseudomonas aeruginosa lipase | Benzyl acetate | nih.gov |

Table 4: Hydrolysis and Transesterification Reactions of Esters

Controlled Ester Cleavage Mechanisms

A key reaction for the benzyl ester group is its selective cleavage to unmask the carboxylic acid. One of the most widely used methods for this transformation is catalytic hydrogenolysis. vaia.comacsgcipr.orgacsgcipr.org This reaction involves the use of a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent. vaia.comacsgcipr.orgacsgcipr.org The benzyl group is cleaved to form toluene, leaving the free carboxylic acid. vaia.comacsgcipr.org This method is particularly advantageous due to its mild and neutral reaction conditions, which are compatible with many other functional groups. vaia.comacsgcipr.org

This selective deprotection is a cornerstone of peptide synthesis, where the benzyl ester is a common protecting group for the C-terminus of an amino acid or peptide chain.

| Substrate | Reaction | Catalyst/Reagent | Product | Reference |

| Glutamine benzyl ester | Catalytic hydrogenolysis | Pd/C, H₂ | Glutamine + Toluene | vaia.com |

| Benzyl esters | Catalytic hydrogenolysis | Pd catalyst, H₂ or transfer hydrogenation reagent | Carboxylic acid + Toluene | acsgcipr.orgacsgcipr.org |

Table 5: Controlled Cleavage of Benzyl Esters

Side-Chain Modifications of the Leucine Scaffold

The isobutyl side chain of leucine, including in its benzyl-esterified form, is composed entirely of saturated carbon-hydrogen bonds, rendering it relatively unreactive. However, advancements in synthetic methodologies, particularly in the fields of radical chemistry and biocatalysis, have enabled the targeted functionalization of this aliphatic moiety. These modifications can introduce new functional groups, such as halogens or hydroxyl groups, onto the leucine side chain.

One of the primary challenges in modifying the side chain is achieving regioselectivity, particularly in distinguishing between the methyl groups (δ-carbons) and the methylene (β-carbon) and methine (γ-carbon) positions. The tertiary C-H bond at the γ-position is often the most susceptible to radical abstraction due to the stability of the resulting tertiary radical.

Halogenation

The introduction of halogen atoms to the side chain of protected leucine derivatives can be achieved through radical halogenation reactions. These reactions typically involve the use of a radical initiator and a halogen source. For instance, photochemical chlorination can be employed to introduce chlorine atoms onto the isobutyl side chain. While specific studies on this compound are not extensively documented, research on analogous N-protected leucine esters demonstrates the feasibility of such transformations. These reactions often proceed via a radical chain mechanism where a radical initiator, such as light, generates a halogen radical that abstracts a hydrogen atom from the side chain, followed by reaction with a halogen molecule to introduce the halogen and propagate the chain. The regioselectivity of this reaction is influenced by the relative stability of the possible radical intermediates.

Hydroxylation

The enzymatic hydroxylation of the leucine side chain represents a powerful method for introducing a hydroxyl group with high regio- and stereoselectivity. mdpi.com Hydroxylase enzymes, particularly those dependent on Fe(II) and α-ketoglutarate, can catalyze the oxidation of C-H bonds. mdpi.comresearchgate.net Research has shown that certain enzymes can hydroxylate N-protected leucine derivatives at various positions on the side chain. For example, N-succinyl-L-leucine has been shown to undergo stereoselective β-hydroxylation when catalyzed by the enzyme SadA. researchgate.net Furthermore, leucine 5-hydroxylase from Streptomyces muensis has been utilized for the enzymatic synthesis of manzacidin C, a leucine derivative. mdpi.com While these examples utilize different N-protecting groups, they establish a proof of principle for the enzymatic modification of the leucine scaffold, which could be applicable to this compound in biocatalytic systems.

The table below summarizes representative side-chain modification reactions on leucine derivatives, providing insights into the potential transformations of the this compound scaffold.

| Reaction Type | Substrate | Reagents and Conditions | Product | Key Findings |

|---|---|---|---|---|

| β-Hydroxylation | N-succinyl-L-leucine | SadA enzyme, Fe(II), α-ketoglutarate | N-succinyl-L-threo-β-hydroxyleucine | Demonstrates high regio- and stereoselectivity of enzymatic hydroxylation on a protected leucine derivative. researchgate.net |

| δ-Hydroxylation | L-leucine | Leucine 5-hydroxylase (e.g., from Streptomyces muensis) | (2S,4S)-5-hydroxyleucine | Highlights the potential for enzymatic functionalization at the terminal methyl group of the leucine side chain. mdpi.com |

| C-H Arylation | N-protected amino acids | Pd catalyst, aryl halide | Aryl-substituted amino acids | General C-H activation strategies can be applied to amino acid side chains, though selectivity can be a challenge for aliphatic residues. |

Synthesis and Derivatization of Analogues and Complex Structures

Peptide Derivatives Incorporating Benzyl (B1604629) 2-amino-4-methylpentanoate

Benzyl 2-amino-4-methylpentanoate serves as a key intermediate in the construction of peptide chains. myskinrecipes.com The benzyl ester group provides protection for the carboxylic acid functionality of leucine (B10760876), allowing for the sequential formation of peptide bonds at the free amino group.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptides on an insoluble polymer support. thieme-connect.deyoutube.com In a typical SPPS workflow, an N-protected amino acid, such as Fmoc-leucine or Boc-leucine, is covalently attached to a resin. youtube.com While this compound itself is more commonly associated with solution-phase synthesis due to the nature of the benzyl protecting group, its core structure, leucine, is a frequent component of peptides synthesized via SPPS. nih.gov

The process involves a cycle of deprotection of the N-terminal group, followed by coupling with the next activated N-protected amino acid in the sequence. youtube.com The use of excess reagents drives the reaction to completion, with purification simplified to washing the resin-bound peptide. thieme-connect.de Specialized building blocks, including orthogonally protected dipeptides, can also be incorporated using SPPS strategies to create more complex structures. ljmu.ac.uk In some hybrid strategies, peptide fragments can be synthesized on a solid support, cleaved, and then coupled with other fragments in solution, where a C-terminal benzyl ester might be employed.

Methodologies in Liquid-Phase Peptide Synthesis (LPPS)

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers advantages for large-scale synthesis and for peptides that are difficult to assemble on a solid support. thieme-connect.de In this approach, all reactants are dissolved in an appropriate organic solvent. google.com this compound is well-suited for LPPS, where the benzyl ester serves as a stable C-terminal protecting group. google.com This protection is compatible with many common N-terminal protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), which can be removed with a mild base without affecting the benzyl ester. google.com

A significant advancement in LPPS is the tag-assisted methodology, which combines the benefits of both solid-phase and solution-phase techniques. nih.govresearchgate.net In this strategy, a hydrophobic benzyl alcohol or a related derivative is used as a soluble support or "tag" attached to the C-terminal amino acid. nih.govu-tokyo.ac.jp This tag imparts high solubility to the growing peptide chain in organic solvents but allows for easy precipitation of the product at each step, simplifying purification. researchgate.net

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide is anchored to an insoluble solid support. youtube.com | All reactions occur in a homogenous solution. google.com |

| Purification | Simple filtration and washing of the resin. thieme-connect.de | Requires precipitation, extraction, or chromatography. researchgate.net |

| Reagent Use | Excess reagents are used to drive reactions to completion. thieme-connect.de | Stoichiometric use of reagents is more common. |

| Scalability | Can be challenging for very large-scale synthesis. | Well-suited for large-scale industrial production. u-tokyo.ac.jp |

| Intermediates | Intermediates are not isolated. | Intermediates can be isolated and purified. thieme-connect.de |

Synthesis of Conformationally Constrained Dipeptide Units

Incorporating conformational constraints into peptides is a critical strategy in medicinal chemistry to enhance biological activity, selectivity, and metabolic stability. This compound can serve as a precursor for synthesizing such constrained dipeptides. These modifications restrict the rotational freedom of the peptide backbone or side chains, locking the molecule into a specific, biologically active conformation. nih.govnih.gov

Methodologies for creating these constraints include:

Cyclization: Dipeptides can be cyclized to form structures like piperazinones or other ring systems. For example, a protected dipeptide unit containing the leucine residue from this compound can be synthesized and subsequently cyclized to create a rigid scaffold. nih.govrsc.org

Introduction of Rigid Spacers: Non-natural amino acids or linkers can be incorporated. For instance, a cyclopropane (B1198618) ring can be installed between the α- and β-carbons of an amino acid derivative to create a highly constrained analogue. mdpi.com

Pictet-Spengler Reaction: This reaction can be used to synthesize tetrahydroisoquinoline and related cyclic "imino acid" structures, which are valuable building blocks for constrained peptides. mdpi.com

These strategies often involve multi-step synthetic sequences where the initial amino acid ester is elaborated into a more complex, rigid structure. rsc.orgic.ac.uk

Modified Leucine Esters and Amides

Modification of the parent this compound structure, particularly at the nitrogen atom or by introducing specific functional groups, yields derivatives with altered chemical and physical properties for specialized applications.

N-Substituted and N-Protected Leucine Esters

The amino group of this compound is a primary site for modification. Protecting this group is a fundamental step in peptide synthesis to prevent self-polymerization and control the sequence of amino acid addition. chemrxiv.org Common N-protecting groups are introduced by reacting the amino ester with an appropriate reagent.

Furthermore, N-substitution, such as N-methylation, is a common tactic in peptidomimetic design. N-methylated amino acids can improve a peptide's resistance to enzymatic degradation and enhance its membrane permeability. researchgate.net N-methylation of an N-protected leucine derivative can be achieved using reagents like methyl iodide in the presence of a base. researchgate.net

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., Trifluoroacetic Acid, TFA). youtube.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine in DMF). google.comub.edu |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation or strong acids. researchgate.netontosight.ai |

Introduction of Halogenated Moieties for Electronic Modulation

The introduction of halogens, particularly fluorine, into amino acid structures is a powerful tool for modulating their electronic properties, conformation, and metabolic stability. Halogen atoms, especially bromine and iodine, can also participate in halogen bonding, a non-covalent interaction that can be exploited in drug design to enhance binding affinity to protein targets. nih.gov

Synthetic strategies have been developed to incorporate halogenated functional groups into amino acid side chains or backbones. nih.gov For instance, a common approach involves the synthesis of a precursor molecule, such as a methylbenzene derivative containing a bromodifluoromethyl (CF₂Br) group. nih.gov This precursor can then be elaborated through several steps, including bromination and reaction with diethylacetamidomalonate, to generate the desired halogenated amino acid. nih.gov These modified building blocks, protected with groups like Fmoc, can then be incorporated into peptides using standard SPPS methods. While often demonstrated with aromatic amino acids like phenylalanine, these methodologies are adaptable to aliphatic amino acids such as leucine. nih.gov

Cyclic Derivatives and Heterocycles

The primary amine of this compound is a key functional group that enables its incorporation into various cyclic and heterocyclic systems through nucleophilic substitution and condensation reactions.

Synthesis of N-(aminocycloalkylene)amino Acid Derivatives

N-(aminocycloalkylene)amino acid derivatives are valuable substructures in medicinal chemistry. A prominent method for their synthesis involves the nucleophilic substitution (SN2) reaction between an amine and an amino acid derivative with a suitable leaving group at the α-carbon. rsc.org One effective strategy employs α-hydroxy acid esters, which can be converted into highly reactive chiral triflate esters. rsc.orgnih.gov

This method can be adapted for the L-leucine scaffold. The process would begin with the conversion of an enantiopure α-hydroxy acid ester, structurally related to this compound, into its corresponding triflate ester using trifluoromethanesulfonic anhydride (B1165640) and pyridine. rsc.org This intermediate is then subjected to an SN2 reaction with a cyclic amine, such as an N-Boc-protected aminopyrrolidine or aminopiperidine. rsc.orgsemanticscholar.org The reaction proceeds with an inversion of stereochemistry at the α-carbon, yielding the desired N-(aminocycloalkylene)amino acid ester with high purity. rsc.orgsemanticscholar.org The use of triflate esters is advantageous as it often leads to good chemical and optical yields, avoiding the racemization and elimination side products that can occur with other leaving groups under harsh conditions. rsc.org

Table 1: Representative Synthesis of an N-(aminocycloalkylene)amino Acid Derivative

| Reactant 1 | Reactant 2 | Reagents | Product |

| Benzyl (R)-2-hydroxy-4-methylpentanoate | (R)-3-(Boc-amino)pyrrolidine | 1. Trifluoromethanesulfonic anhydride, Pyridine 2. DCM (Solvent) | Benzyl (S)-2-(((R)-3-(Boc-amino)pyrrolidin-1-yl))-4-methylpentanoate |

Construction of Pyrrol-2-ones and Furan-2-ones Scaffolds

The primary amine of this compound can also serve as a nucleophilic component in multicomponent reactions to construct heterocyclic rings like pyrrol-2-ones. While direct synthesis from this specific benzyl ester is not extensively documented, established routes for pyrrol-2-one formation can be adapted. For instance, a one-pot, multicomponent condensation of aldehydes, amines, and dialkyl acetylenedicarboxylates is an efficient method for generating polysubstituted pyrrol-2-ones. In such a scheme, this compound could function as the amine source, introducing the isobutyl and benzyl ester moieties into the final heterocyclic structure.

The synthesis of 5-amino-1H-pyrrole-2-carboxylates, versatile precursors for fused pyrrole (B145914) systems, can be achieved through methods like the iodine-catalyzed [3+2]-cycloaddition of benzylidenemalononitriles and ethyl glycinate. researchgate.net Another approach involves the domino reaction of 5-alkoxyisoxazoles with malononitrile, catalyzed by Fe(II), to produce alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates. rsc.org These strategies highlight pathways where an amino acid ester acts as a crucial building block for the pyrrole core.

The incorporation of the this compound structure into a furan-2-one scaffold is less direct and would likely require a multi-step synthetic sequence to first prepare a suitably functionalized furanone intermediate capable of reacting with the amino acid derivative.

Metal Complexes Derived from this compound Ligands (e.g., Organotin(IV) Complexes)

Organotin(IV) compounds are known for their structural diversity and biological activities, which are influenced by the organic groups attached to the tin atom and the nature of the coordinated ligands. nih.govresearchgate.net Amino acids can act as ligands for organotin(IV) moieties, typically after deprotonation of their carboxylic acid group.

To prepare an organotin(IV) complex of 2-amino-4-methylpentanoate, the benzyl ester of the parent compound must first be cleaved to yield the carboxylate anion. This is commonly achieved via saponification. The resulting amino acid salt can then be reacted with an organotin(IV) halide, such as di-n-butyltin dichloride or triphenyltin (B1233371) chloride, typically under reflux in a solvent like methanol (B129727) or chloroform. nih.govnih.gov

In these complexes, the amino acid ligand generally coordinates to the tin atom through the oxygen atoms of the carboxylate group. bsmiab.org Depending on the stoichiometry and the nature of the organic groups on the tin, various coordination geometries can be achieved. Diorganotin(IV) derivatives often form five- or six-coordinate species, while triorganotin(IV) compounds typically adopt a five-coordinate trigonal bipyramidal geometry in the solid state. nih.govnih.gov

The formation of these complexes can be confirmed using various spectroscopic techniques. In Fourier-transform infrared (FTIR) spectroscopy, coordination is indicated by the shift in the carboxylate (COO-) stretching frequencies. Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is crucial for structural elucidation in solution. nih.govtandfonline.com The ¹¹⁹Sn NMR chemical shift is particularly informative for determining the coordination number and geometry around the tin center. bsmiab.orgnih.gov

Table 2: Synthesis and Spectroscopic Data for Representative Organotin(IV) 2-amino-4-methylpentanoate Complexes

| Organotin(IV) Reactant | Ligand | Product Formula | Expected ¹¹⁹Sn NMR Shift Range (ppm) | Expected Geometry |

| Di-n-butyltin dichloride | Sodium 2-amino-4-methylpentanoate | (n-Bu)₂Sn(O₂CCH(NH₂)CH₂CH(CH₃)₂)₂ | -150 to -250 | Distorted Octahedral |

| Triphenyltin chloride | Sodium 2-amino-4-methylpentanoate | (Ph)₃Sn(O₂CCH(NH₂)CH₂CH(CH₃)₂) | -180 to -260 | Trigonal Bipyramidal |

| Dimethyltin dichloride | Sodium 2-amino-4-methylpentanoate | (Me)₂Sn(O₂CCH(NH₂)CH₂CH(CH₃)₂)₂ | -130 to -220 | Distorted Octahedral |

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The primary application of Benzyl (B1604629) 2-amino-4-methylpentanoate lies in its use as a chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence to introduce a specific stereocenter, thereby controlling the three-dimensional arrangement of the final product. researchgate.net Amino acids and their derivatives are a prominent class of chiral building blocks due to their natural abundance and enantiopurity. researchgate.net

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule, which is crucial in pharmacology as different enantiomers of a drug can have vastly different biological activities. The use of chiral building blocks like (S)-Benzyl 2-amino-4-methylpentanoate is a key strategy to achieve this. researchgate.net For instance, it can be used in the synthesis of more complex chiral molecules where the stereochemistry of the final product is dictated by the initial stereocenter of the leucine (B10760876) derivative. ull.es This approach is fundamental in creating molecules with specific biological functions.

Intermediate in the Synthesis of Natural Products and Bioactive Molecule Scaffolds

Benzyl 2-amino-4-methylpentanoate serves as a key intermediate in the total synthesis of various natural products and bioactive molecular scaffolds. Natural products often possess intricate structures with multiple stereocenters, and their synthesis is a significant challenge in organic chemistry.

The versatility of this compound allows it to be a precursor in the construction of complex frameworks. For example, derivatives of this compound have been utilized in the synthesis of β-amino alcohols and dipeptides that have shown antiproliferative activity against cancer cell lines. ull.es The synthesis of these bioactive compounds often involves the strategic modification of the amino and carboxyl groups of the initial leucine derivative.

Strategic Use in Prodrug Chemical Design and Synthesis

The development of prodrugs is a critical strategy to enhance the pharmaceutical properties of a drug, such as its bioavailability, stability, and targeted delivery. mdpi.com Amino acid esters, including this compound, are frequently employed as promoieties in prodrug design. mdpi.com

By attaching this compound to a parent drug molecule, its physicochemical properties can be modified to improve absorption and distribution in the body. mdpi.com Once the prodrug reaches its target, enzymatic or chemical cleavage of the ester bond releases the active drug. This approach has been used to improve the delivery of various therapeutic agents. For instance, amino acid ester prodrugs have been synthesized to enhance the anti-HIV activity of certain compounds. mdpi.com The benzyl group can also be part of a more complex promoiety designed for specific activation, such as in para-acetoxy-benzyl (PAB) based prodrugs. nih.gov

Preparation of Pharmaceutical Intermediates (e.g., for Carfilzomib)

This compound and its derivatives are crucial intermediates in the synthesis of several pharmaceuticals. A notable example is its role in the preparation of Carfilzomib, a tetrapeptide epoxyketone used for the treatment of multiple myeloma. epo.orgmedkoo.comlabinsights.nl

The table below summarizes the key intermediates and their roles in the synthesis of Carfilzomib.

| Intermediate Name | Role in Synthesis | Reference |

| (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one | Key epoxyketone fragment for Carfilzomib | epo.orggoogle.com |

| Boc-L-leucine | Protected starting material for the epoxyketone fragment | patsnap.comgoogle.com |

| N-Boc-leucine and phenylalanine benzyl ester | Starting materials for a fragment condensation approach | google.com |

Advanced Analytical Characterization in Research

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed characterization of benzyl (B1604629) 2-amino-4-methylpentanoate. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal a wealth of information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For benzyl 2-amino-4-methylpentanoate, ¹H and ¹³C NMR are the most commonly employed techniques.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. The expected chemical shifts (δ) in a ¹H NMR spectrum of this compound are influenced by the electron-withdrawing effects of the ester and amino groups, as well as the aromatic ring.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet | |

| Benzylic (CH₂) | 5.15 | Singlet | |

| α-CH | 3.60 | Triplet | 7.5 |

| β-CH₂ | 1.60 - 1.70 | Multiplet | |

| γ-CH | 1.45 | Multiplet | |

| δ-CH₃ | 0.90 | Doublet | 6.5 |

| NH₂ | 1.50 (variable) | Broad Singlet |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their chemical environment.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 175.0 |

| Aromatic (C₆H₅) | 136.0 (ipso), 128.5, 128.2, 128.0 |

| Benzylic (CH₂) | 67.0 |

| α-C | 54.0 |

| β-C | 42.0 |

| γ-C | 25.0 |

| δ-C | 22.5, 22.0 |

While ¹⁹F, ¹¹⁹Sn, and ¹⁵N NMR are powerful techniques, their application to the analysis of this compound is not standard unless the molecule is isotopically labeled or derivatized with moieties containing these nuclei.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3400 | Medium, Broad |

| C-H Stretch (aromatic) | 3030 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2870 - 2960 | Strong |

| C=O Stretch (ester) | 1730 - 1750 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (ester) | 1150 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the benzene (B151609) ring. The presence of the ester and amino groups can cause slight shifts in the absorption maxima (λ_max).

| Electronic Transition | Expected λ_max (nm) | Solvent |

| π → π* (Benzene Ring) | ~254 - 265 | Ethanol or Methanol (B129727) |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₉NO₂), the expected exact mass can be calculated.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 222.1494 |

| [M+Na]⁺ | 244.1313 |

The observation of ions with these precise mass-to-charge ratios in an HRMS spectrum would confirm the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. In a GC-MS experiment, the compound would first be separated from a mixture based on its boiling point and interactions with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for this compound would involve the loss of the benzyl group, the isobutyl group, and cleavage of the ester bond.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound analysis, LC-MS is invaluable for confirming the molecular weight and providing structural information through fragmentation analysis.

In typical research applications, a sample containing this compound is first subjected to chromatographic separation, often on a reversed-phase column. Following separation, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. For this compound (molecular formula C₁₃H₁₉NO₂), the expected mass-to-charge ratio (m/z) for the protonated molecule would correspond to its molecular weight of 221.3 g/mol plus the mass of a proton.

Research studies often employ LC-MS/MS for more detailed structural elucidation. amazonaws.com In this technique, the parent ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can confirm the compound's identity. For instance, common fragmentation pathways for amino acid esters include the loss of the benzyl group or cleavage at the ester or amide bond.

A study involving a derivative of this compound reported its analysis by LC-MS, confirming the mass of the synthesized compound. nih.gov Another report details the use of LC-MS/MS for the bioanalysis of samples containing derivatives of this compound, utilizing a triple quadrupole mass spectrometer with an ESI source. amazonaws.com

Table 1: Representative LC-MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatography System | HPLC or UPLC system |

| Column | Hypersil Gold C8 (30 mm × 2.1 mm, 1.9 µm) or similar reversed-phase column amazonaws.com |

| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with an additive like formic acid googleapis.com |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode amazonaws.com |

| Mass Analyzer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap) amazonaws.com |

| Expected [M+H]⁺ | m/z ~222.3 |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are the cornerstone for assessing the purity of this compound and for separating its isomers. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are routinely used for these purposes.

HPLC is a fundamental technique for determining the purity of synthesized this compound. In a typical setup, a reversed-phase C18 column is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The compound is detected using a UV detector, as the benzyl group contains a chromophore that absorbs UV light. The purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Research findings often state that the purity of the final compound is greater than 95% as determined by analytical HPLC. nih.gov

In some synthetic procedures, preparative HPLC is used to purify the crude product, and analytical HPLC is then used to confirm the purity of the collected fractions. google.comgoogleapis.com The retention time of the compound is a characteristic parameter under specific HPLC conditions, but it can vary depending on the column, mobile phase composition, flow rate, and temperature.

UPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. For the analysis of amino acid derivatives like this compound, UPLC can provide a more accurate assessment of purity by resolving minor impurities that might co-elute with the main peak in an HPLC separation. waters.comlcms.cz

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher pressures. The advantages of UPLC make it a preferred method in high-throughput screening and in research environments where speed and sensitivity are critical. lcms.czyoutube.com

Table 2: Comparison of Typical HPLC and UPLC Conditions

| Parameter | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | e.g., 4.6 x 150 mm | e.g., 2.1 x 50 mm or 2.1 x 100 mm |

| Flow Rate | 0.8-1.5 mL/min nih.gov | 0.2-0.6 mL/min |

| Analysis Time | 10-30 minutes | 1-10 minutes chromforum.org |

| System Pressure | 1000-4000 psi | 6000-15000 psi |

Since this compound is a chiral compound, derived from the natural L-leucine, it is essential to determine its enantiomeric purity or enantiomeric excess (ee). This is achieved using chiral chromatography, a specialized form of HPLC that employs a chiral stationary phase (CSP). These CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of amino acid derivatives. sigmaaldrich.comyakhak.org For the analysis of this compound, a suitable chiral column would be selected, and the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), would be optimized to achieve baseline separation of the L- and D-enantiomers. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. Research on related amino acid esters has demonstrated the successful use of chiral HPLC for determining enantiomeric purity, with some methods able to detect enantiomeric impurities as low as 0.05%. yakhak.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis can provide precise information about its bond lengths, bond angles, and conformation in the solid state.

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful tool for investigating the stereochemistry and conformational properties of chiral compounds in solution.

For this compound, the CD spectrum would exhibit characteristic bands that are dependent on its absolute configuration. The sign and magnitude of the CD signals can be used to confirm the enantiomeric purity of a sample by comparing its spectrum to that of an enantiomerically pure standard. Research on amino acid esters has shown that CD spectroscopy can effectively recognize the absolute configuration of these molecules. nih.gov The interaction of a chiral host with different enantiomers of an amino acid ester can induce distinct CD signals, allowing for chiral sensing. nih.gov

Furthermore, CD spectroscopy is sensitive to the secondary structure and conformational changes in molecules. nih.govplos.org While this is more commonly applied to larger molecules like peptides and proteins, conformational studies on smaller, flexible molecules like this compound can also be performed, providing insights into its preferred solution-state conformation. Studies on protected leucine (B10760876) oligomers have used vacuum ultraviolet CD to investigate their conformational properties. acs.org

Computational and Mechanistic Investigations

Quantum Mechanical (QM) and Molecular Mechanical (MM) Approaches

The complex nature of chemical reactions and molecular interactions necessitates the use of sophisticated computational tools. Quantum mechanics (QM) provides a highly accurate description of electronic structure and reactivity, while molecular mechanics (MM) offers an efficient way to model large systems. The combination of these methods in hybrid QM/MM approaches allows for the detailed study of specific reactive centers within a larger molecular environment.

Hybrid QM/MM Calculations for Reaction Pathways

Hybrid QM/MM calculations are particularly useful for studying enzymatic reactions or reactions in solution where the surrounding environment plays a crucial role. In this approach, the chemically active part of the system, such as the reacting atoms of Benzyl (B1604629) 2-amino-4-methylpentanoate and a catalyst, is treated with a high-level QM method. The remainder of the system, including the solvent and other parts of the molecule, is described using a more computationally efficient MM force field.

While specific QM/MM studies focused exclusively on Benzyl 2-amino-4-methylpentanoate are not extensively documented in publicly available literature, the methodology has been widely applied to similar systems, such as enzyme-catalyzed reactions of other amino acid esters. These studies provide a framework for understanding how the reaction pathways for hydrolysis or peptide bond formation of this compound could be modeled. For instance, QM/MM simulations can map the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the reaction mechanism at an atomic level.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful QM method used to investigate the electronic structure of molecules. It provides insights into properties such as molecular orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding a molecule's reactivity.

For a molecule like this compound, DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Benzyl Ester Derivative

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -6.3166 | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -2.2847 | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.0319 | A smaller gap generally suggests higher reactivity. |

This data is for benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate and is presented to illustrate the type of information obtained from DFT studies. nih.gov

Molecular Modeling for Conformational Analysis and Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are crucial for understanding its three-dimensional structure and how it interacts with other molecules, such as enzymes or reactants.

Conformational analysis is a key aspect of molecular modeling. Due to the presence of several rotatable bonds, this compound can exist in numerous conformations. Identifying the low-energy, and therefore most populated, conformations is essential for understanding its chemical behavior. Molecular dynamics simulations, a technique where the motion of atoms in a molecule is simulated over time, can be used to explore the conformational landscape and identify stable structures.

Reaction Mechanistic Studies

Elucidating the precise step-by-step process of a chemical reaction is the goal of mechanistic studies. For this compound, these studies would focus on reactions such as hydrolysis of the ester bond or its participation in peptide synthesis.

Deuterium-Labeling Experiments

Deuterium-labeling is a powerful experimental technique used to trace the fate of atoms during a reaction. By replacing a hydrogen atom with its heavier isotope, deuterium (B1214612), at a specific position in the molecule, chemists can follow the bond-breaking and bond-forming steps of a reaction mechanism.

In the context of this compound, deuterium could be incorporated at the α-carbon (the carbon atom adjacent to the amino and ester groups). Studies on the deuteration of leucine (B10760876) and its esters have shown that the α-proton can be exchanged with deuterium from a deuterated solvent like D₂O, often catalyzed by enzymes or chemical catalysts. nih.gov The rate and stereochemistry of this exchange can provide valuable information about the mechanism of reactions occurring at the α-carbon. For example, if the stereochemistry at the α-carbon is retained during a reaction, it suggests a different mechanism than if it is inverted or racemized. Recent studies have demonstrated methods for the enantioselective α-deuteration of α-amino acids, highlighting the ability to control the stereochemical outcome of these labeling reactions. acs.org

Table 2: Deuterium Incorporation in Leucine via Dual-Protein Catalysis

| Deuteration Site | Deuterium Incorporation (%) |

| Cα | 93 |

| Cβ | 58 |

This data is for the amino acid L-Leucine and demonstrates the feasibility of site-selective deuterium labeling. nih.gov

Transition State Analysis and Reaction Coordinate Determination

Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction in terms of the properties of the transition state, which is the highest energy point along the reaction pathway. wikipedia.orglibretexts.org Computational methods, particularly DFT and QM/MM calculations, are instrumental in locating and characterizing transition states.

For a reaction involving this compound, such as its hydrolysis, computational chemists can model the reaction coordinate, which is the minimum energy path connecting reactants and products. Along this path, they can identify the geometry and energy of the transition state. This information is critical for calculating the activation energy of the reaction, which in turn determines the reaction rate.

The analysis of the transition state structure can reveal important details about the reaction mechanism. For example, in the hydrolysis of the ester, the transition state would likely involve a tetrahedral intermediate formed by the attack of a water molecule on the carbonyl carbon of the ester. The bond lengths and angles in the calculated transition state structure can confirm the nature of this intermediate and the concertedness of the bond-breaking and -forming processes. While specific transition state analyses for this compound are not prevalent in the literature, the theoretical framework is well-established for analogous ester hydrolysis reactions. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional methods for synthesizing amino acid esters, while effective, often involve harsh conditions or generate significant waste. nih.gov The future of synthesizing Benzyl (B1604629) 2-amino-4-methylpentanoate lies in the development of novel routes that prioritize both efficiency and environmental responsibility.

Key Research Thrusts:

Enzymatic Catalysis: Biocatalysis offers a green alternative to conventional chemical methods. The use of lipases or proteases for the direct esterification of L-leucine with benzyl alcohol in solvent-free systems or green solvents can significantly improve the sustainability of the process. These enzymatic methods operate under mild conditions, exhibit high selectivity, and reduce the formation of byproducts.

Heterogeneous Catalysis: The development of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or functionalized silicas, can facilitate the esterification process. nih.gov These catalysts are easily separable from the reaction mixture, allowing for straightforward product purification and catalyst recycling, which aligns with the principles of green chemistry. Research into novel, highly active, and stable heterogeneous catalysts will be crucial.

Modified Bucherer–Berg Reactions: Innovations in classic reactions, such as the Bucherer–Berg synthesis, could offer more efficient pathways. A modified approach has been shown to improve reaction time, purity, and yield for related heterocyclic compounds, suggesting potential for adaptation to amino acid ester synthesis. mdpi.com

A comparison of traditional and emerging synthetic methods highlights the push towards greener processes.

| Parameter | Traditional Method (e.g., Fischer Esterification) | Emerging Sustainable Method (e.g., Enzymatic) |

| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) | Enzymes (e.g., Lipase) |

| Conditions | High temperatures, excess alcohol | Mild temperatures (often room temp.) |

| Byproducts | Acidic waste, water | Minimal, often just water |

| Sustainability | Low (non-recyclable catalyst, high energy) | High (biodegradable catalyst, low energy) |

Exploration of Underexplored Reactivity Profiles

Beyond its primary role as a protected amino acid in peptide synthesis, the chemical structure of Benzyl 2-amino-4-methylpentanoate holds potential for novel chemical transformations. ontosight.ai Future research will likely focus on leveraging its functional groups—the primary amine, the ester, and the isobutyl side chain—in new and creative ways.

Areas for Exploration:

N-Functionalization: While N-protection is standard, exploring novel N-functionalization reactions beyond typical protecting groups could lead to new derivatives with unique properties. This includes the synthesis of N-phosphorylated or N-sulfinylated derivatives, which can serve as precursors for chiral compounds. tandfonline.comnih.gov

Polymer Chemistry: Leucine (B10760876) derivatives have been used to create chiral polymers with interesting electrochromic properties. rsc.org Investigating the polymerization of this compound or its derivatives could lead to the development of novel biodegradable polymers and functional materials.

Radical Reactions: The application of photoredox catalysis could enable stereoselective radical additions to the α-carbon, providing access to highly functionalized and unnatural amino acid derivatives that are difficult to synthesize via traditional two-electron reaction pathways. nih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch processing to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. This technology offers enhanced control, safety, and efficiency.

Key Advantages of Flow Chemistry:

Improved Safety and Control: Flow reactors handle small volumes at any given time, minimizing risks associated with exothermic reactions or hazardous reagents. Precise control over parameters like temperature, pressure, and residence time leads to higher reproducibility and yields.

Enhanced Efficiency: Continuous flow systems can significantly reduce reaction times from hours to minutes. durham.ac.uknih.gov The integration of in-line purification and analysis streamlines the entire synthesis process, eliminating the need for isolating intermediates. nih.govacs.org

Automation and High-Throughput Screening: When combined with automated platforms, flow chemistry enables the rapid synthesis and screening of large libraries of molecules. illinois.edubeilstein-journals.org This is particularly advantageous for drug discovery and materials science, where numerous derivatives of this compound could be synthesized and tested for biological activity or material properties. For instance, an automated system can pre-activate the amino acid and immediately use it in a coupling reaction, minimizing decomposition or racemization. flowchemistry.com

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Typically hours to days durham.ac.uk | Can be reduced to minutes nih.gov |

| Process Control | Limited control over mixing and heat transfer | Precise control over all reaction parameters |

| Scalability | Difficult, often requires re-optimization | Straightforward by running the system for longer |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes |

Advanced Stereocontrol Strategies in Complex Molecule Construction

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount in any synthesis involving amino acids. For this compound, which possesses a defined stereochemistry (typically L or (S)), advanced strategies are being developed to not only preserve this center but also to control the formation of new stereocenters in more complex molecules.

Emerging Strategies:

Synergistic Catalysis: A groundbreaking approach combines photoredox catalysis with biocatalysis. nih.gov In this system, a photocatalyst generates a radical species that is then guided into the active site of a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. The enzyme controls the stereochemical outcome of the radical addition, allowing for the creation of new contiguous stereocenters with high fidelity. nih.gov This method could be adapted to use this compound as a substrate for creating complex, non-canonical amino acid derivatives.

Chiral Auxiliaries and Substrate Control: The use of chiral auxiliaries attached to the nitrogen or carboxyl group can effectively direct the stereochemical outcome of subsequent reactions. For example, the use of chiral N-sulfinyl imines derived from amino esters allows for highly stereoselective C-radical additions. nih.gov

Organocatalysis: Asymmetric organocatalysis continues to provide powerful tools for stereoselective synthesis. Chiral phase-transfer catalysts or Brønsted acids can be employed to control the alkylation or functionalization of enolate equivalents derived from this compound, leading to the synthesis of quaternary β,γ-unsaturated amino acids with high enantiomeric purity. nih.gov

These advanced strategies are moving beyond simple diastereoselective reactions to achieve catalyst-controlled stereodivergent synthesis, where either enantiomer of a product can be formed from the same starting material simply by choosing a different catalyst. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.